H-Glu(oall)-oall p-tosylate
CAS No.: 20845-16-3
Cat. No.: VC0555043
Molecular Formula: C11H18ClNO4
Molecular Weight: 263.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20845-16-3 |
---|---|
Molecular Formula | C11H18ClNO4 |
Molecular Weight | 263.8 |
IUPAC Name | bis(prop-2-enyl) (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1 |
Standard InChI Key | KJPKKZRNVXKKBV-FVGYRXGTSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N |
Canonical SMILES | C=CCOC(=O)CCC(C(=O)OCC=C)N.Cl |
Introduction
Chemical Properties and Structure
Physical Properties
H-Glu(oall)-oall p-tosylate exhibits distinctive physical properties that influence its behavior in chemical reactions and storage requirements. Table 1 below summarizes the key physical and chemical parameters of this compound.
These properties establish H-Glu(oall)-oall p-tosylate as a relatively high boiling point compound with limited volatility, characteristics that are consistent with its molecular structure and weight . The LogP value suggests moderate lipophilicity, which influences its solubility profile and potential interactions in biological systems and chemical reactions .
Structural Characteristics
The molecular structure of H-Glu(oall)-oall p-tosylate consists of a glutamic acid core with allyl ester groups protecting both carboxylic acid functionalities, forming an ionic complex with p-toluenesulfonic acid . This structural arrangement is critical to its function in peptide synthesis and other applications.
The compound features:
-
A central α-amino acid (glutamic acid) backbone
-
Two allyl ester protecting groups (on both α- and γ-carboxylic acid groups)
-
A p-toluenesulfonate counterion that forms an ionic association with the protonated amino group
The chemical structure can be represented by various notations, including:
-
Standard InChI: InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10)/t9-;/m0./s1
-
Standard InChIKey: KJPKKZRNVXKKBV-FVGYRXGTSA-N
-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N
Synthesis and Applications
Synthetic Pathways
The synthesis of H-Glu(oall)-oall p-tosylate typically involves a multi-step process starting with glutamic acid. The general approach includes:
-
Protection of both carboxylic acid groups of glutamic acid with allyl groups through esterification reactions
-
Addition of p-toluenesulfonic acid to form the tosylate salt
This synthetic pathway is designed to protect the reactive carboxyl groups while maintaining the reactivity of the amino group for subsequent peptide coupling reactions .
Applications in Peptide Chemistry
H-Glu(oall)-oall p-tosylate serves as an important building block in peptide synthesis, particularly when selective protection of carboxyl groups is required. In the step-by-step process of peptide manufacturing, protected amino acids like H-Glu(oall)-oall p-tosylate play crucial roles:
-
They allow for controlled and selective coupling reactions
-
They prevent unwanted side reactions during peptide bond formation
-
They facilitate the creation of complex peptide structures through sequential deprotection steps
The compound represents a specialized example of carboxyl-protected amino acid esters, similar to other protected derivatives such as H-Ala-OtBu·HCl, H-Val-OMe·HCl, and H-Glu(OBzl)-OBzl·p-tosylate that are commonly employed in peptide chemistry .
Pharmaceutical and Research Applications
Beyond peptide synthesis, H-Glu(oall)-oall p-tosylate has potential applications in:
-
Development of prodrugs and drug delivery systems, leveraging the controlled release capabilities provided by the allyl protection groups
-
Synthesis of complex pharmaceutical intermediates
-
Research applications requiring specifically protected glutamic acid derivatives
The compound's defined structure and protection pattern make it valuable in contexts where selective reactivity of glutamic acid is required while temporarily masking other functional groups .
Comparison with Related Compounds
Structural Analogs
H-Glu(oall)-oall p-tosylate belongs to a family of protected glutamic acid derivatives. Table 2 provides a comparative analysis with selected related compounds.
The choice between these analogs depends on the specific requirements of the synthetic pathway, including:
-
Desired deprotection conditions
-
Solubility requirements
-
Compatibility with other reaction components
Functional Comparison
The functional differences between H-Glu(oall)-oall p-tosylate and related compounds primarily stem from the nature of the protecting groups and the counterion:
-
Allyl protection groups can be selectively removed using palladium catalysts under mild conditions, offering advantages in certain synthetic sequences
-
The p-tosylate counterion may influence solubility, crystallinity, and stability compared to hydrochloride salts
-
Different protection strategies enable tailored approaches to complex peptide synthesis, with each protected derivative offering specific advantages in particular contexts
These structural variations create a spectrum of protected glutamic acid derivatives that synthetic chemists can select from based on the specific requirements of their synthetic targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume